Stenoparib

Description

PARP/Tankyrase Inhibitor 2X-121 is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, E7449 selectively binds to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of single and double strand DNA breaks and promotes genomic instability eventually leading to apoptosis. PARP 1/2 inhibitor E7449 may enhance the cytotoxicity of DNA-damaging agents and of radiotherapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA.

2X-121 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Poly(ADP-ribose) Polymerase (PARP) inhibito

Properties

IUPAC Name |

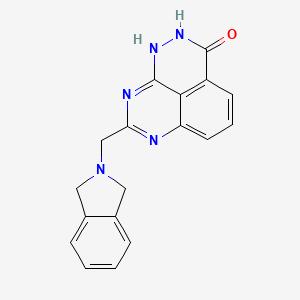

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFSBHQQXIAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140964-99-3 | |

| Record name | E-7449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2X-121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2X-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stenoparib: A Dual Inhibitor of PARP and Tankyrase for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

Stenoparib (formerly E7449, also known as 2X-121) is an orally bioavailable small molecule inhibitor with a novel dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, and tankyrase (TNKS) enzymes 1 and 2.[1][2][3] This dual activity allows this compound to simultaneously disrupt DNA damage repair pathways and modulate the Wnt/β-catenin signaling cascade, two pathways frequently dysregulated in cancer.[4][5] Currently in Phase 2 clinical trials for advanced ovarian cancer, this compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA).[2][6][7][8]

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to induce synthetic lethality in tumor cells with deficiencies in DNA repair and to suppress oncogenic Wnt signaling.

PARP Inhibition and DNA Damage Repair

This compound is a potent inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks (SSBs).[9] By inhibiting PARP's enzymatic activity, this compound prevents the recruitment of DNA repair machinery to the site of damage.[10] Furthermore, this compound "traps" PARP1 on the damaged DNA, creating a cytotoxic DNA-protein complex that stalls replication forks, leading to double-strand breaks (DSBs).[10] In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in cell death through synthetic lethality.[4]

Tankyrase Inhibition and Wnt/β-catenin Signaling

Independent of its PARP1/2 inhibitory activity, this compound also targets tankyrase 1 and 2 (TNKS1/2), which are also known as PARP5a and 5b.[10] Tankyrases are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[2] They mediate the degradation of Axin, a central component of the β-catenin destruction complex.[10] By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes that promote proliferation.[10] Aberrant Wnt signaling is a known driver in the development and progression of multiple cancers.[2]

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified in various preclinical studies.

| Target | IC50 Value |

| PARP1 | 1.0 nM[10] |

| PARP2 | 1.2 nM[10] |

| TNKS1 | 50-100 nM[10] |

| TNKS2 | 50-100 nM[10] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's mechanism of action.

PARP Trapping Assay

This assay quantifies the ability of this compound to trap PARP1 on damaged DNA.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a positive control (e.g., Olaparib) for 4 hours. Concurrently, induce DNA damage with 0.01% methyl methanesulfonate (B1217627) (MMS). Include vehicle (DMSO) and MMS-only controls.[1]

-

-

Cellular Fractionation:

-

Harvest cells and perform subcellular fractionation to separate chromatin-bound proteins from nuclear soluble proteins using a commercial kit.[5]

-

-

Western Blot Analysis:

-

Quantify protein concentration of the chromatin-bound fractions using a BCA assay.

-

Normalize protein samples and separate by SDS-PAGE, then transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1.[1]

-

Probe with an antibody for a chromatin-specific loading control, such as Histone H3.[1]

-

Visualize bands using a chemiluminescent substrate and quantify band intensity. The amount of chromatin-bound PARP1 relative to the loading control indicates the extent of PARP trapping.

-

Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on cell viability.

-

Cell Seeding: Plate cells at low density (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.[11]

-

Treatment: Add this compound at various concentrations in fresh medium.

-

Incubation: Incubate plates for a total of 8 days, replenishing the medium and this compound on day 4.[10]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[11]

-

Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

Western Blot for Wnt Pathway Proteins

This protocol is used to assess the effect of this compound on the levels of key Wnt signaling proteins.

-

Cell Lysis: Treat cancer cells with this compound for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane and probe with primary antibodies against Axin1 and β-catenin.

-

Probe for a loading control such as GAPDH or β-actin.

-

Incubate with HRP-conjugated secondary antibodies and visualize with a chemiluminescent substrate. An increase in Axin1 levels and a decrease in β-catenin levels would be expected with this compound treatment.

-

Preclinical Evaluation Workflow

A systematic approach is required for the preclinical assessment of this compound.

Conclusion

This compound represents a promising next-generation cancer therapeutic with a unique dual inhibitory mechanism. By targeting both PARP-mediated DNA repair and Tankyrase-driven Wnt signaling, it has the potential to be effective in a broader range of cancers than first-generation PARP inhibitors, including those without BRCA mutations.[12] Ongoing clinical trials will further elucidate its safety and efficacy profile and its potential role in combination therapies.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. allarity.com [allarity.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Allarity Therapeutics doses first patient in new phase 2 trial protocol of this compound to treat advanced ovarian cancer [pharmabiz.com]

Stenoparib's Role in the Wnt Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stenoparib (formerly known as E7449 and 2X-121) is a novel, orally available small molecule inhibitor with a dual mechanism of action, targeting both Poly(ADP-ribose) polymerase (PARP) 1/2 and Tankyrase (TNKS) 1/2.[1][2][3][4][5][6] This dual inhibition not only impacts DNA damage repair pathways but also uniquely antagonizes the canonical Wnt/β-catenin signaling pathway, a critical regulator of tumorigenesis.[2][3][7] This guide provides a comprehensive technical overview of this compound's mechanism of action within the Wnt signaling cascade, supported by preclinical data and detailed experimental protocols.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial cellular cascade involved in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, is a hallmark of numerous cancers, including colorectal and ovarian cancer.[3][4][6] The canonical Wnt pathway's central event is the regulation of β-catenin levels. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.

Tankyrases (TNKS1 and TNKS2) are members of the PARP family of enzymes that play a pivotal role in promoting the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[2][3][7] By PARsylating (poly-ADP-ribosylating) Axin, Tankyrases facilitate its ubiquitination and subsequent degradation, thereby destabilizing the destruction complex and promoting β-catenin accumulation. This compound's unique therapeutic potential lies in its ability to inhibit Tankyrases, thus stabilizing Axin and suppressing Wnt signaling.[2][3][7]

Mechanism of Action: this compound as a Wnt Signaling Antagonist

This compound's inhibitory effect on the Wnt signaling pathway is a direct consequence of its potent inhibition of Tankyrase 1 and 2.[2][3][7] The proposed mechanism is as follows:

-

Inhibition of Tankyrase Activity: this compound binds to the catalytic domain of TNKS1 and TNKS2, preventing the PARsylation of their substrates, most notably Axin.[2][3][7]

-

Stabilization of the Axin-Scaffold: By inhibiting Axin PARsylation, this compound prevents its ubiquitination and proteasomal degradation. This leads to the stabilization and accumulation of Axin proteins.[2][3][7]

-

Enhanced β-catenin Destruction: The increased levels of Axin promote the assembly and stability of the β-catenin destruction complex. This enhanced complex more efficiently phosphorylates β-catenin.[2][3][7]

-

Reduced Nuclear β-catenin and Target Gene Expression: The subsequent ubiquitination and proteasomal degradation of phosphorylated β-catenin lead to a decrease in its cytoplasmic and nuclear levels. This reduction in nuclear β-catenin, a transcriptional co-activator, results in the downregulation of Wnt target genes that drive cell proliferation and tumor growth.[2][3][7]

This mechanism of action has been demonstrated in preclinical studies, where this compound treatment of colon cancer cell lines with active Wnt signaling resulted in the stabilization of Axin and TNKS proteins, a reduction in β-catenin levels, and significantly altered expression of Wnt target genes.[2][3][7]

Quantitative Data

The potency of this compound against its primary targets has been quantified in various enzymatic assays.

| Target | IC50 (nM) | Assay Type | Reference |

| PARP1 | 1.0 - 2.0 | Cell-free enzymatic assay | [2][5][8] |

| PARP2 | 1.2 | Cell-free enzymatic assay | [2][5] |

| Tankyrase 1 (TNKS1) | ~50 - 100 | Cell-free enzymatic assay | [5][8] |

| Tankyrase 2 (TNKS2) | ~50 - 100 | Cell-free enzymatic assay | [5][8] |

Preclinical studies have also demonstrated a dose- and time-responsive stabilization of Axin2 and Tankyrase proteins upon this compound treatment.[9] This was accompanied by a significant reduction in both active (non-phosphorylated) and total β-catenin levels.[9] In SW480 colon cancer cells, this compound treatment led to a significant alteration in the expression of 30 Wnt-related genes, while in DLD-1 cells, 40 Wnt-related genes were affected.[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in the Wnt signaling pathway.

Tankyrase Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of Tankyrase.

-

Principle: A common method involves a chemiluminescent or fluorescent-based assay that measures the consumption of the NAD+ substrate during the PARsylation reaction catalyzed by recombinant Tankyrase.

-

Materials:

-

Recombinant human TNKS1 or TNKS2

-

Histone H4 (as substrate)

-

NAD+

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 4 mM MgCl2)

-

Developing reagent (to convert remaining NAD+ to a detectable signal)

-

96-well or 384-well plates

-

Luminometer or fluorometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a multi-well plate, add the recombinant Tankyrase enzyme and the histone substrate.

-

Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding NAD+.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developing reagent that converts the remaining NAD+ into a fluorescent or chemiluminescent product.

-

Measure the signal using a plate reader. The signal intensity is inversely proportional to the Tankyrase activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of β-catenin and Axin Levels

This technique is used to assess the effect of this compound on the protein levels of key Wnt signaling components.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Materials:

-

Cancer cell lines with active Wnt signaling (e.g., SW480, DLD-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-Axin1, anti-Axin2, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

-

TOP/FOP Flash Reporter Assay

This luciferase-based reporter assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.

-

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOP Flash) and a control plasmid with mutated binding sites (FOP Flash). A decrease in the TOP/FOP Flash ratio indicates inhibition of Wnt signaling.

-

Materials:

-

HEK293T or other suitable cell line

-

TOP Flash and FOP Flash reporter plasmids

-

A Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Procedure:

-

Co-transfect cells with the TOP Flash or FOP Flash plasmid along with the Renilla luciferase plasmid.

-

After transfection, treat the cells with Wnt3a conditioned media or a GSK3β inhibitor to stimulate the Wnt pathway, in the presence or absence of various concentrations of this compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activity. A decrease in this ratio in this compound-treated cells indicates inhibition of the pathway.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Experimental Workflow Diagram

Caption: Workflow for elucidating this compound's effect on the Wnt signaling pathway.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action that includes potent inhibition of the canonical Wnt/β-catenin signaling pathway. By targeting Tankyrase 1 and 2, this compound effectively stabilizes the Axin-mediated destruction of β-catenin, leading to the downregulation of oncogenic Wnt target genes. The preclinical data strongly support this mechanism, and ongoing clinical trials are further evaluating the therapeutic potential of this novel inhibitor in various cancers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate role of this compound and other Tankyrase inhibitors in modulating Wnt signaling.

References

- 1. New Data from this compound Phase II Trial – Medthority [medthority.com]

- 2. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allarity.com [allarity.com]

- 5. selleckchem.com [selleckchem.com]

- 6. allarity.com [allarity.com]

- 7. [PDF] E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oncotarget.com [oncotarget.com]

Stenoparib: A Dual Inhibitor of PARP and Tankyrase in DNA Damage Response and Oncology

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Stenoparib (formerly E7449, also known as 2X-121), a novel, orally available, small-molecule inhibitor targeting both Poly (ADP-ribose) polymerase (PARP) and Tankyrase enzymes. Its dual mechanism of action, which uniquely combines the impairment of DNA damage repair (DDR) with the modulation of the Wnt/β-catenin signaling pathway, positions it as a differentiated therapeutic candidate in oncology. This document details its mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes the core biological pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct enzyme families: PARP1/2 and Tankyrase 1/2.[1][2][3] This dual activity is believed to be central to its clinical efficacy, particularly in cancers that have developed resistance to standard therapies.[2][4]

PARP Inhibition and DNA Damage Response

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response network. They act as first responders to DNA single-strand breaks (SSBs). Upon detecting a break, PARP binds to the DNA and synthesizes long chains of poly (ADP-ribose) (PAR), a process called PARylation. This modification recruits other essential DNA repair proteins to the site of damage to orchestrate the Base Excision Repair (BER) pathway.

This compound, like other PARP inhibitors, competes with the NAD+ substrate, blocking PARylation. This action has a critical consequence known as "PARP trapping," where the PARP enzyme remains bound to the DNA lesion.[5] The persistent PARP-DNA complex is a major obstacle for DNA replication. When a replication fork encounters a trapped PARP on an unrepaired SSB, the fork collapses, leading to the formation of a highly cytotoxic DNA double-strand break (DSB).

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

Caption: this compound's mechanism of PARP trapping and induction of synthetic lethality.

Tankyrase Inhibition and Wnt/β-catenin Signaling

Tankyrase 1 and 2 are members of the PARP family that play a key role in regulating the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is a known driver in the development and progression of numerous cancers.[1][2]

In the absence of a Wnt signal, a "destruction complex" (containing APC, Axin, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases promote the degradation of Axin, a key scaffolding protein in this complex. By inhibiting Tankyrases, this compound is thought to stabilize Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin. This dampens the pro-tumorigenic Wnt signaling cascade. This dual action may contribute to this compound's efficacy in patient populations where traditional PARP inhibitors have failed, including those without BRCA mutations.[6][7]

Caption: this compound's inhibition of Tankyrase and the Wnt/β-catenin pathway.

Quantitative Clinical Data

Table 1: Phase 2 Efficacy in Advanced Ovarian Cancer (DRP®-Selected)

| Parameter | This compound Performance | Comparator (Standard of Care) | Citation(s) |

| Patient Population | Heavily pre-treated, platinum-resistant/refractory advanced ovarian cancer | N/A | [6][8][9] |

| Median Overall Survival (mOS) | >25 months (Not yet formally reached at data cutoff) | ~11.5 - 16.5 months | [6][7][9] |

| Durability of Response | Two patients remained on therapy for over 24 months. | N/A | [6][9] |

| BRCA Status | Clinical benefit observed in both BRCA-mutant and BRCA wild-type patients. | Benefit from traditional PARP inhibitors is typically limited in BRCA wild-type. | [6][7][9][10] |

Table 2: Comparative Myelotoxicity Profile

This compound has demonstrated a favorable safety profile with significantly less myelotoxicity compared to earlier-generation PARP inhibitors.[1][6][9]

| Adverse Event (Grade 1-4) | This compound (n=42) | Niraparib (n=463) | Citation(s) |

| Anemia | 21% | 51% | [1] |

| Neutropenia | 2% (7% reported elsewhere) | 20% | [1][7] |

| Thrombocytopenia | 0% | 52% | [1] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of a PARP inhibitor like this compound involves a suite of specialized cellular and molecular assays.

Protocol: Cell-Based PARP Trapping Assay

This assay quantifies the ability of this compound to trap PARP1 onto chromatin following DNA damage.

Objective: To measure the amount of PARP1 bound to chromatin in cells treated with this compound and a DNA-damaging agent.

Methodology:

-

Cell Culture: Seed cells (e.g., DU-145) in 10 cm dishes and grow to 70-80% confluency.[11]

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) in the presence of a DNA-damaging agent, such as 0.01% methyl methanesulfonate (B1217627) (MMS), for a defined period (e.g., 4 hours). Include vehicle-only and MMS-only controls.[11]

-

Cell Harvesting and Fractionation: Wash cells with ice-cold PBS and harvest by scraping.[12] Perform subcellular fractionation using a commercial kit to separate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.[12]

-

Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading for Western blotting.[11][12]

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from the chromatin-bound fractions on an SDS-PAGE gel and transfer to a PVDF membrane.[11][12]

-

Probe the membrane with a primary antibody against PARP1.[11]

-

Probe for a chromatin-specific loading control, such as Histone H3, to verify fractionation efficiency and equal loading.[11]

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize bands using an ECL substrate.[12]

-

-

Data Analysis: Quantify the band intensities for PARP1 and the loading control (Histone H3) using image analysis software (e.g., ImageJ).[12] Normalize the PARP1 signal to the Histone H3 signal. An increase in the normalized PARP1 signal in this compound-treated samples indicates PARP trapping.

Caption: Workflow for the cell-based PARP trapping assay.

Protocol: Immunofluorescence for γH2AX and RAD51 Foci

This method visualizes and quantifies the formation of DSBs (via γH2AX) and the engagement of the HR repair machinery (via RAD51).

Objective: To assess the induction of DNA double-strand breaks and the status of homologous recombination repair in response to this compound treatment.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours). An untreated control and a positive control (e.g., irradiation) should be included.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[13][14]

-

Permeabilization: Wash cells with PBS, then permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes to allow antibody access to the nucleus.[13][14][15]

-

Blocking: Wash cells and block with a solution containing 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to prevent non-specific antibody binding.[13][14][16]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution (e.g., rabbit anti-RAD51 and mouse anti-γH2AX) overnight at 4°C.[13][15][17]

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 647 and goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.[17]

-

Counterstaining and Mounting: Wash cells again. Stain nuclei with DAPI for 5 minutes.[17] Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of fluorescent foci (γH2AX and RAD51) per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[13]

Caption: Workflow for immunofluorescence analysis of DNA damage markers.

Protocol: Cell Viability (MTT/MTS) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, allowing for the determination of a drug's cytotoxic or cytostatic effects (e.g., IC50 value).

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells at a predetermined density (e.g., 400-5,000 cells/well) into a 96-well plate and allow them to adhere overnight.[18][19]

-

Compound Treatment: Treat the cells with a serial dilution of this compound to cover a wide concentration range. Include a vehicle-only control.

-

Incubation: Incubate the plate for a desired period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).[20]

-

Reagent Addition:

-

For MTT Assay: Add MTT solution (final concentration ~0.5 mg/ml) to each well and incubate for 1-4 hours.[20] Then, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.[20][21]

-

For MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours. No solubilization step is needed.[20][21]

-

-

Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[18][21]

-

Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control cells (defined as 100% viability). Plot the results as a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Caption: Workflow for a typical cell viability assay.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a unique dual mechanism that distinguishes it from first-generation PARP inhibitors.[2][6] Clinical data from its Phase 2 trial in advanced ovarian cancer are highly encouraging, demonstrating a significant extension in median overall survival and clinical benefit in a broad patient population, including those with BRCA wild-type tumors.[6][7][9] Furthermore, its favorable safety profile, particularly the reduced incidence of myelotoxicity, addresses a key limitation of existing PARP inhibitors.[1][6]

Ongoing research, including a collaboration with the Indiana Biosciences Research Institute, aims to further elucidate the contributions of its dual PARP and Wnt pathway inhibition.[2][4] This deeper mechanistic understanding will be crucial for optimizing its clinical development, refining patient selection strategies with the DRP® companion diagnostic, and exploring new therapeutic combinations and indications.[2] this compound represents a significant advancement in the targeted therapy landscape, with the potential to address urgent unmet needs for patients with advanced, treatment-resistant cancers.

References

- 1. allarity.com [allarity.com]

- 2. allarity.com [allarity.com]

- 3. Allarity Therapeutics’ Dual PARP/Tankyrase Inhibitor, this compound, Continues to Show Extended Clinical Benefit in Advanced Ovarian Cancer - BioSpace [biospace.com]

- 4. Allarity Therapeutics Announces Research Collaboration with Indiana Biosciences Research Institute to Advance Understanding of this compound's Mechanism of Action | Nasdaq [nasdaq.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. allarity.com [allarity.com]

- 7. onclive.com [onclive.com]

- 8. This compound shows clear clinical benefit and achieves significant milestone with early conclusion of phase II trial in advanced ovarian cancer - Medthority [medthority.com]

- 9. targetedonc.com [targetedonc.com]

- 10. Allarity Therapeutics Presents Positive Phase 2 Data For this compound In Advanced Ovarian Cancer | Nasdaq [nasdaq.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

Stenoparib: A Dual Inhibitor of PARP and Tankyrase for Cancer Therapy

An In-depth Technical Guide

Abstract

Stenoparib (formerly known as E7449 and 2X-121) is a potent, orally bioavailable small molecule that dually inhibits Poly(ADP-ribose) polymerase (PARP) and tankyrase enzymes.[1][2] This dual mechanism of action allows this compound to simultaneously disrupt DNA repair processes in cancer cells and modulate the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in tumorigenesis.[1][3] Currently in Phase 2 clinical trials for advanced ovarian cancer, this compound represents a promising next-generation therapeutic agent in oncology.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[6] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Tankyrases (TNKS1 and TNKS2), members of the PARP family, play a key role in the Wnt/β-catenin signaling pathway by targeting Axin, a component of the β-catenin destruction complex, for degradation.[7] Dysregulation of the Wnt pathway is implicated in the development and progression of numerous cancers.[4][7]

This compound was developed as a dual inhibitor to target both of these pathways, offering a multi-pronged attack on cancer cells.[1][3] Originally developed by Eisai Co. Ltd., the exclusive global rights for its development and commercialization are now held by Allarity Therapeutics.[2][4]

Chemical Properties and Synthesis

This compound is a quinazoline (B50416) heterocyclic compound with fused rings.[1]

| Property | Value |

| IUPAC Name | 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one[1] |

| CAS Number | 1140964-99-3[1] |

| Chemical Formula | C18H15N5O[1] |

| Molar Mass | 317.352 g·mol−1[1] |

Synthesis of this compound (E7449)

The synthesis of this compound is a multi-step process, outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2)

-

To a solution of 4N HCl in dioxane (4.8 L), chloroacetonitrile (B46850) (1.2 L) is added dropwise while maintaining the temperature below 30°C.

-

After stirring for 30 minutes at room temperature, a solution of compound 1 (1.0 kg) in dioxane (500 mL) is added dropwise, keeping the temperature below 60°C.

-

The mixture is heated to 90°C until the reaction is complete (approximately 3 hours), then cooled to room temperature.

-

The mixture is filtered to yield methyl 2-(chloromethyl)- 4-oxo-1,4-dihydroquinazoline-5-carboxylate (2).

-

-

Step 2: Synthesis of methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-carboxylate (3)

-

To a solution of compound 2 (1 kg) in DMF (7 L), diisopropylethylamine (0.6 L) is added dropwise, maintaining the temperature below 30°C.

-

Isoindoline hydrochloride (0.7 kg) is added, followed by more diisopropylethylamine (1.5 L) dropwise, keeping the temperature at or below 25°C.

-

The mixture is stirred for 16 hours.

-

Water (7 L) is added, and the pH is adjusted to 6.0 with 6N HCl.

-

The mixture is stirred for 30 minutes and then filtered.

-

The solid is washed with 2:1 water/DMF, then water, and finally MTBE.

-

The solid is dried under vacuum to afford methyl 2-(isoindolin-2- ylmethyl)-4-oxo-1,4-dihydroquinazoline-5-carboxylate (3).

-

-

Step 3: Synthesis of 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de] quinazolin-3-one (4, this compound)

-

To a solution of compound 3 (1 kg) in ethanol (B145695) (10 L), hydrazine (B178648) monohydrate (2.2 L) is added.

-

The mixture is heated to 73°C and stirred for 24 hours.

-

The mixture is cooled to room temperature and filtered.

-

The solid is washed with ethanol and dried under vacuum to yield 8-(isoindolin- 2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de] quinazolin-3-one (4).

-

Mechanism of Action

This compound exerts its anticancer effects through the dual inhibition of PARP1/2 and tankyrase 1/2.[1]

PARP Inhibition and DNA Damage Repair

In response to single-strand DNA breaks, PARP1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process facilitates the recruitment of DNA repair machinery. This compound inhibits the catalytic activity of PARP1 and PARP2, preventing the synthesis of PAR and thereby impairing DNA repair.[6]

Furthermore, this compound "traps" PARP1 and PARP2 on damaged DNA. These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.

Tankyrase Inhibition and Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases 1 and 2 promote the degradation of Axin.

By inhibiting tankyrase, this compound stabilizes Axin, which in turn enhances the degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to reduced transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation.

Preclinical Efficacy

Enzyme Inhibition

This compound is a potent inhibitor of both PARP and tankyrase enzymes.

| Enzyme | IC50 (nM) |

| PARP1 | 2.0 |

| PARP2 | 1.0 |

| TNKS1 | ~50 |

| TNKS2 | ~50 |

| In vitro enzyme activity assays using 32P-NAD+ as a substrate. |

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines, particularly those with deficiencies in DNA repair pathways.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium. Include control wells with medium only for background measurement.

-

Compound Treatment: Add various concentrations of this compound to the experimental wells.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Clinical Development

This compound is currently being evaluated in Phase 2 clinical trials for the treatment of advanced ovarian cancer.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for this indication, highlighting its potential to address a significant unmet medical need.[5] Allarity Therapeutics is utilizing its Drug Response Predictor (DRP®) companion diagnostic to select patients who are most likely to respond to this compound therapy.[4]

Conclusion

This compound is a novel dual inhibitor of PARP and tankyrase with a promising preclinical profile. Its ability to simultaneously target two key pathways involved in cancer cell survival and proliferation makes it a compelling candidate for cancer therapy. Ongoing clinical trials will further elucidate its efficacy and safety in patients with advanced ovarian cancer and potentially other malignancies. The development of a companion diagnostic to guide patient selection may further enhance its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. manuals.plus [manuals.plus]

- 6. PARP1 - Wikipedia [en.wikipedia.org]

- 7. allarity.com [allarity.com]

Stenoparib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stenoparib (formerly known as E7449 and 2X-121) is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) 1 and 2, and tankyrase 1 and 2. This unique profile allows this compound to not only interfere with DNA damage repair pathways but also to modulate the Wnt/β-catenin signaling cascade, offering a potentially broader anti-tumor activity compared to first-generation PARP inhibitors. Clinical investigations, primarily in advanced solid tumors including ovarian cancer, have demonstrated a manageable safety profile, characterized by significantly lower myelotoxicity than other drugs in its class, and promising anti-tumor activity. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of this compound, based on preclinical and clinical data.

Introduction

This compound is a novel investigational agent that has shown promise in the treatment of various cancers. Its dual inhibitory action against both PARP and tankyrase enzymes distinguishes it from other PARP inhibitors.[1][2] Inhibition of PARP1 and PARP2 is a clinically validated strategy for treating tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The additional inhibition of tankyrase 1 and 2, key components of the Wnt/β-catenin signaling pathway, suggests that this compound may also be effective in tumors driven by aberrant Wnt signaling.[4][5] This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME), as well as the in vitro and in vivo pharmacological effects of this compound.

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent inhibition of PARP and tankyrase enzymes, leading to downstream effects on DNA repair and Wnt signaling.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

-

PARP Inhibition : this compound is a potent inhibitor of PARP1 and PARP2, with in vitro IC50 values of 1.0 nM and 1.2 nM, respectively.[2] By inhibiting these enzymes, this compound prevents the repair of single-strand DNA breaks. In cells with deficient homologous recombination, such as those with BRCA mutations, these unrepaired single-strand breaks are converted to double-strand breaks during DNA replication, leading to synthetic lethality.[3] Furthermore, this compound has been shown to trap PARP1 on damaged DNA, a mechanism that is thought to enhance its cytotoxic effects.[6]

-

Tankyrase Inhibition : this compound also inhibits tankyrase 1 (PARP5a) and 2 (PARP5b) with IC50 values in the range of 50-100 nM.[2] Tankyrases are involved in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt target gene expression.[2][6] Aberrant Wnt signaling is a known driver in various cancers.[4]

References

- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Stenoparib: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Stenoparib (also known as 2X-121 and E7449) is an investigational, orally bioavailable small molecule that has garnered significant attention in the field of oncology.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and its unique dual mechanism of action. This compound is currently under evaluation for the treatment of advanced cancers, including ovarian cancer, and has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for this indication.[2][3]

Chemical Structure and Identifiers

This compound belongs to the class of quinazoline (B50416) heterocycles with fused rings.[1] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.0⁵,¹³]trideca-1,5(13),6,8,11-pentaen-4-one[1] |

| CAS Number | 1140964-99-3[1] |

| Molecular Formula | C₁₈H₁₅N₅O[1] |

| SMILES | O=C1NN=C2NC(CN3CC4=C(C3)C=CC=C4)=NC3=C2C1=CC=C3[1] |

| InChI Key | JLFSBHQQXIAQEC-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and formulation in a research setting.

| Property | Value | Source |

| Molecular Weight | 317.34 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [5] |

| AlogP | 2.39 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Polar Surface Area | 73.38 Ų | [6] |

| Solubility | DMSO: 4 mg/mL (12.6 mM) or 5 mg/mL (15.75 mM) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [5] |

Dual Mechanism of Action: PARP and Tankyrase Inhibition

This compound distinguishes itself from other PARP inhibitors through its dual mechanism of action, targeting both Poly(ADP-ribose) polymerase (PARP) enzymes and Tankyrase (TNKS) enzymes.[1][2] This dual inhibition disrupts two critical pathways in cancer cells: DNA damage repair and Wnt/β-catenin signaling.

PARP Inhibition and DNA Repair

This compound is a potent inhibitor of PARP1 and PARP2, with IC₅₀ values of 2.0 nM and 1.0 nM, respectively.[5] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of this damage, leading to the accumulation of double-strand breaks during DNA replication.[7] In cancer cells with pre-existing defects in homologous recombination repair (such as those with BRCA mutations), this accumulation of DNA damage leads to synthetic lethality and apoptosis.[4] Beyond its enzymatic inhibition, this compound also traps PARP1 on damaged DNA, a mechanism that enhances its cytotoxic effects.[4][5]

Tankyrase Inhibition and Wnt/β-catenin Signaling

In addition to its effects on PARP, this compound inhibits Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), also known as PARP5a and PARP5b, with IC₅₀ values of approximately 50 nM.[4][5] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[2][8] Tankyrases promote the degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting Tankyrases, this compound stabilizes Axin, leading to the destabilization and subsequent degradation of β-catenin.[4] This, in turn, downregulates the expression of Wnt target genes that are critical for cancer cell proliferation and survival.

The following diagram illustrates the dual inhibitory action of this compound on the PARP-mediated DNA repair pathway and the Tankyrase-regulated Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of this compound.

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cells are plated at a low density in 96-well plates and maintained in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% FBS.[5]

-

This compound is added to the wells at various concentrations.

-

The plates are incubated for a total of 8 days.

-

On day 4, the medium and this compound are replenished.

-

Cell growth is assessed at the end of the incubation period using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Experiments are typically conducted in duplicate and repeated a minimum of three times to ensure reproducibility.[5]

The following diagram outlines the workflow for a typical cell proliferation assay.

In Vivo Antitumor Activity in Xenograft Models

These studies assess the efficacy of this compound in a living organism, typically in mouse models with implanted human tumors (xenografts).

Methodology for a BRCA-mutant Xenograft Model:

-

BRCA-deficient human cancer cells are implanted into immunocompromised mice.

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered orally (p.o.) at specified doses (e.g., 30 or 100 mg/kg).[4][5]

-

The control group receives a vehicle solution (e.g., 0.5% methyl cellulose (B213188) in water).[5]

-

Treatment is administered daily for a defined period.

-

Tumor volume and the body weight of the mice are monitored regularly.

-

The tolerability of the treatment is assessed by observing for any significant body weight loss or other adverse effects.[4][5]

Methodology for Combination Therapy with Temozolomide (TMZ) in a Melanoma Isograft Model:

-

B16-F10 melanoma cells are inoculated subcutaneously into C57BL/6 mice.[5]

-

Drug treatment begins one day after inoculation.

-

This compound (formulated in 0.5% methyl cellulose) is administered orally once daily on days 1 to 7 at doses of 10, 30, and 100 mg/kg.[5]

-

TMZ (also in 0.5% methyl cellulose) is administered orally once daily on days 1 to 5 at 50 mg/kg.[5]

-

In the combination group, this compound is administered first, followed by TMZ.[5]

-

Tumor growth and animal well-being are monitored throughout the study.

Clinical Development

This compound has been evaluated in Phase 1 and 2 clinical trials for various advanced cancers, including ovarian, breast, and other solid tumors.[3][5] Notably, it has shown promise in heavily pretreated patients with advanced, platinum-resistant ovarian cancer, with some studies indicating a potential for extended overall survival.[8][9] A companion diagnostic, the Drug Response Predictor (DRP®), has been developed to identify patients who are most likely to respond to this compound therapy.[2][10] The favorable safety profile of this compound, particularly its lower myelotoxicity compared to other PARP inhibitors, may make it a suitable candidate for combination therapies.[2][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. allarity.com [allarity.com]

- 3. onclive.com [onclive.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DrugMapper [drugmapper.helsinki.fi]

- 7. 2x-121 | C18H15N5O | CID 135565981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. allarity.com [allarity.com]

- 10. curetoday.com [curetoday.com]

Stenoparib: An In-depth Technical Guide on its Early-Stage Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stenoparib (formerly E7449, 2X-121) is a pioneering, orally available, small-molecule investigational drug with a dual inhibitory mechanism targeting both Poly(ADP-ribose) polymerase (PARP1/2) and Tankyrase (TNKS1/2) enzymes.[1][2][3] This unique mode of action allows this compound to simultaneously disrupt DNA damage repair pathways and modulate the Wnt/β-catenin signaling cascade, both of which are critical in cancer progression.[2][4] Preclinical and early clinical data suggest a promising therapeutic window for this compound, particularly in advanced ovarian cancer, with a favorable safety profile compared to other PARP inhibitors.[1][5] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Core Mechanism of Action: A Dual-Pronged Attack

This compound's therapeutic strategy is rooted in its ability to engage two distinct and crucial cellular pathways:

-

PARP Inhibition and Synthetic Lethality: this compound is a potent inhibitor of PARP1 and PARP2, enzymes central to the repair of DNA single-strand breaks.[2][6] In cancer cells with compromised homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[2][7] Furthermore, this compound has been shown to "trap" PARP1 on damaged DNA, an action that enhances its cytotoxic effects.[2][3]

-

Tankyrase Inhibition and Wnt/β-catenin Pathway Modulation: Uniquely among clinical-stage PARP inhibitors, this compound also targets Tankyrase 1 and 2 (PARP5a and PARP5b).[1][2] These enzymes are key regulators of the Wnt/β-catenin signaling pathway.[4] Tankyrases mark Axin, a core component of the β-catenin destruction complex, for degradation. By inhibiting Tankyrases, this compound stabilizes Axin, which in turn promotes the degradation of β-catenin.[2][3] This prevents β-catenin's translocation to the nucleus and subsequent activation of oncogenic target genes.[2]

This dual activity suggests that this compound could be effective in a broader patient population than PARP inhibitors alone, including tumors with aberrant Wnt signaling.[4][8]

Visualizing the Mechanism: Signaling Pathways

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | IC50 Value (nM) | Assay Method | Reference |

| PARP1 | 1.0 - 2.0 | Radiometric 32P-NAD+ incorporation | [2][6] |

| PARP2 | 1.0 - 1.2 | Radiometric 32P-NAD+ incorporation | [1][2][6] |

| Tankyrase 1 | 50 - 100 | Radiometric 32P-NAD+ incorporation | [1][2][6][9] |

| Tankyrase 2 | 50 - 100 | Radiometric 32P-NAD+ incorporation | [1][2][6][9] |

Table 2: Preclinical In Vivo Antitumor Activity

| Cancer Model | Dosing Regimen | Key Findings | Reference |

| MDA-MB-436 (BRCA1-mutant breast cancer xenograft) | 30 or 100 mg/kg, oral, once daily | Showed significant antitumor activity as a single agent. The treatment was well-tolerated. | [1][2][6] |

| B16-F10 (melanoma isograft) | 10, 30, or 100 mg/kg, oral, in combination with temozolomide (B1682018) | Potentiated the efficacy of temozolomide chemotherapy. | [6] |

| NCI-H460 (lung cancer xenograft) | 100 mg/kg, single oral dose | Resulted in significant PARP inhibition that was sustained for at least 12 hours. | [2] |

Table 3: Phase 1 Pharmacodynamic and Pharmacokinetic Insights

| Parameter | Observation | Clinical Study Context | Reference |

| Time to Peak Plasma Concentration | ~2 hours post-dose | Phase 1 study in advanced solid tumors | [10] |

| PARP Inhibition | Up to 90% inhibition, sustained for at least 24 hours | At the Maximum Tolerated Dose (MTD) of 600 mg/day | [10] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the early-stage research of this compound.

PARP/Tankyrase Enzymatic Assay

-

Principle: This assay quantifies the enzymatic activity of PARP and Tankyrase by measuring the incorporation of radioactively labeled NAD+ into the automodified enzymes.

-

Protocol Outline:

-

Reaction Setup: In a 96-well plate, combine recombinant human PARP or Tankyrase enzyme with a reaction buffer containing DNA (for PARP) and varying concentrations of this compound.

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of NAD+ and 32P-NAD+.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for the PARylation reaction to occur.

-

Reaction Termination and Precipitation: Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA).

-

Quantification: Wash the precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.[6]

-

Cellular Proliferation Assay

-

Principle: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines.

-

Protocol Outline:

-

Cell Plating: Seed cancer cells at a low density in 96-well plates and allow them to adhere overnight.[1][9]

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for an extended period (e.g., 8 days), replenishing the media and compound at set intervals (e.g., day 4).[1][9]

-

Viability Assessment: Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values.

-

PARP Trapping Assay

-

Principle: This assay measures the amount of PARP1 that is "trapped" on the chromatin, a key mechanism for the cytotoxicity of many PARP inhibitors.

-

Protocol Outline:

-

Cell Treatment: Treat cells with this compound in the presence of a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) to induce PARP1 recruitment to DNA.

-

Cell Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins.

-

Protein Quantification: Quantify the protein concentration in the chromatin-bound fraction.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for PARP1.

-

Analysis: The intensity of the PARP1 band in the chromatin fraction corresponds to the amount of trapped PARP1.

-

Visualizing the Research Process: Experimental Workflow

Future Perspectives and Clinical Development

This compound is currently in Phase 2 clinical trials for advanced ovarian cancer.[7][9][11] A key aspect of its clinical development is the use of a companion diagnostic, the Drug Response Predictor (DRP®), to select patients who are most likely to benefit from the treatment.[11][12] The favorable myelotoxicity profile observed in early trials may make this compound a suitable candidate for combination therapies.[1][5] The U.S. FDA has granted Fast Track designation to this compound for this indication, underscoring its potential to address a significant unmet medical need.[11]

Future research will likely focus on further elucidating the synergistic effects of dual PARP and Tankyrase inhibition, identifying additional cancer types where this mechanism may be beneficial, and exploring rational drug combinations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allarity.com [allarity.com]

- 5. Allarity’s Early Phase 2 this compound Data Indicates Clinical Benefit in Women with Advanced Ovarian Cancer Selected with DRP® Companion Diagnostic - BioSpace [biospace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. allarity.com [allarity.com]

- 9. abmole.com [abmole.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Allarity Therapeutics Announces Dosing of Second Patient in New Phase 2 Trial of this compound in Advanced Ovarian Cancer [drug-dev.com]

Methodological & Application

Application Notes and Protocols for Stenoparib Xenograft Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stenoparib (formerly known as E7449 and 2X-121) is a novel, orally available small-molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP1/2) and tankyrase (TNKS1/2) enzymes.[1][2] This dual inhibition not only impairs DNA damage repair in cancer cells, a mechanism shared with other PARP inhibitors, but also modulates the Wnt/β-catenin signaling pathway, which is implicated in tumorigenesis and chemoresistance.[3][4] Preclinical studies using xenograft animal models have been instrumental in evaluating the in vivo efficacy and pharmacodynamics of this compound, providing a strong rationale for its clinical development.

These application notes provide a summary of the available preclinical data from xenograft studies and detailed protocols to guide researchers in designing and executing similar experiments.

Data Presentation: Summary of Preclinical Xenograft Studies

The following tables summarize the key quantitative data from preclinical xenograft studies investigating the anti-tumor activity and pharmacodynamics of this compound.

Table 1: In Vivo Efficacy of this compound in a BRCA1-Mutant Breast Cancer Xenograft Model

| Cell Line | Animal Model | Treatment | Dosing Schedule | Treatment Duration | Outcome | Reference |

| MDA-MB-436 (BRCA1 mutant) | Subcutaneous Xenograft | This compound (30 mg/kg) | Oral, Once Daily | 28 days | Statistically significant tumor growth inhibition | [3] |

| MDA-MB-436 (BRCA1 mutant) | Subcutaneous Xenograft | This compound (100 mg/kg) | Oral, Once Daily | 28 days | Greater tumor growth inhibition compared to 30 mg/kg dose | [3] |

Table 2: Pharmacodynamic Analysis of PARP Inhibition by this compound in a Lung Cancer Xenograft Model

| Cell Line | Animal Model | Treatment | Dosing Schedule | Key Findings | Reference |

| NCI-H460 | Subcutaneous Xenograft | This compound (30 mg/kg) | Single Oral Dose | Significant PARP inhibition with partial rebound within 12 hours | [4] |

| NCI-H460 | Subcutaneous Xenograft | This compound (100 mg/kg) | Single Oral Dose | Significant and sustained PARP inhibition for at least 12 hours, returning to basal levels within 24 hours | [4] |

Signaling Pathway and Experimental Workflow Visualizations

This compound's Dual Mechanism of Action

Caption: this compound's dual inhibition of PARP and Tankyrase enzymes.

Experimental Workflow for a Xenograft Efficacy Study

Caption: Workflow for a subcutaneous xenograft efficacy study.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous MDA-MB-436 Breast Cancer Xenograft Model

This protocol is based on the methodology described by McGonigle et al. (2015).[1][3][4]

1. Cell Culture:

- Culture MDA-MB-436 human breast cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Harvest cells during the exponential growth phase for tumor implantation.

2. Animal Husbandry:

- Use female immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks.

- Allow mice to acclimatize for at least one week before the start of the experiment.

- Provide sterile food, water, and bedding. All procedures should be conducted in a laminar flow hood to maintain sterility.

3. Tumor Implantation:

- Resuspend the harvested MDA-MB-436 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

- Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

- Calculate tumor volume using the formula: (Length x Width^2) / 2.

- Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

5. Drug Preparation and Administration:

- Prepare this compound in a suitable vehicle for oral administration.

- The treatment groups will receive this compound at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg) orally, once daily.

- The control group will receive the vehicle only, following the same administration schedule.

6. Efficacy Evaluation:

- Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period (e.g., 28 days).

- Monitor the general health of the animals daily.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

7. Data Analysis:

- Calculate the mean tumor volume for each group at each time point.

- Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

- Perform statistical analysis to assess the significance of the observed anti-tumor effects.

Protocol 2: Pharmacodynamic Analysis of PARP Inhibition in a Subcutaneous NCI-H460 Lung Cancer Xenograft Model

This protocol is adapted from the pharmacodynamic study described by McGonigle et al. (2015).[3]

1. Model Establishment:

- Establish subcutaneous NCI-H460 xenografts in immunodeficient mice as described in Protocol 1.

- Allow tumors to grow to a suitable size for pharmacodynamic analysis.

2. Drug Administration and Sample Collection:

- Administer a single oral dose of this compound at various concentrations (e.g., 1, 10, 30, 100 mg/kg) or vehicle to different groups of mice.

- At various time points post-treatment (e.g., 0.25, 1, 4, 8, 12, 24, 36 hours), euthanize a subset of mice from each group.

- Excise the tumors immediately and snap-freeze them in liquid nitrogen for subsequent analysis.

3. PARP Inhibition Assay:

- Prepare tumor lysates from the collected samples.

- Measure the levels of poly(ADP-ribose) (PAR) in the tumor lysates using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

- Normalize the PAR levels to the total protein concentration in each lysate.

4. Data Analysis:

- Compare the PAR levels in the tumors from this compound-treated mice to those from vehicle-treated mice at each time point.

- Determine the extent and duration of PARP inhibition for each dose of this compound.

Conclusion

The preclinical xenograft studies of this compound have demonstrated its potential as an anti-cancer agent with a unique dual mechanism of action. The provided data and protocols offer a valuable resource for researchers interested in further investigating the in vivo effects of this compound in various cancer models. These studies are crucial for optimizing dosing strategies, identifying responsive tumor types, and exploring potential combination therapies.

References

Standard Operating Procedure for Stenoparib Solubilization

1. Introduction

Stenoparib (formerly known as E7449 and 2X-121) is an orally available, small-molecule dual inhibitor of poly(ADP-ribose) polymerase (PARP) 1/2 and Tankyrase 1/2.[1][2][3] Its dual-action mechanism involves not only the impairment of DNA repair in cancer cells but also the inhibition of the Wnt/β-catenin signaling pathway, which is often associated with chemoresistance.[4] This unique characteristic makes this compound a promising therapeutic agent for various cancers, including advanced ovarian cancer.[1][2][3][4][5] Proper solubilization is a critical first step for in vitro and in vivo studies to ensure accurate and reproducible results. This document provides a detailed protocol for the solubilization of this compound.

2. Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₅N₅O |

| Molecular Weight | 317.34 g/mol [6] |

| Appearance | Crystalline solid |

| Purity | ≥98% |

3. Solubility Data

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6][7] It is sparingly soluble in aqueous buffers.[8] For in vivo studies, a specific formulation may be required.

| Solvent | Concentration | Notes |

| DMSO | 4 mg/mL (~12.6 mM)[6] | Use fresh, moisture-free DMSO for best results.[6] |

| DMSO | 5 mg/mL (~15.75 mM)[6] | Use fresh, moisture-free DMSO for best results.[6] |

| DMSO | 6.4 mg/mL (~20.17 mM)[7] | May require ultrasonic bath and warming.[7] |

| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | For aqueous solutions, first dissolve in DMSO then dilute with buffer.[8] |

4. Signaling Pathway

Caption: Dual inhibitory mechanism of this compound on PARP and Wnt signaling pathways.

5. Experimental Protocols

5.1. Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 317.34 g/mol

-

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )

-

Mass (g) = 0.001 L x 0.010 mol/L x 317.34 g/mol = 0.0031734 g

-

Mass (mg) = 3.1734 mg

-

-

Weighing:

-

Carefully weigh out approximately 3.17 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.

-

-

Solubilization:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed exactly 3.1734 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[7]

-

-

Storage:

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

5.2. Preparation of an In Vivo Formulation

This protocol provides an example of how to prepare this compound for oral administration in animal models. This is a general guideline and may need to be optimized for specific experimental needs.

Materials:

-

This compound DMSO stock solution (e.g., 5 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween® 80 (Polysorbate 80)

-

ddH₂O (double-distilled water) or sterile saline

-

Sterile conical tubes

Procedure:

-